molecular formula C13H27NO5S B611211 t-Boc-N-amido-PEG3-thiol CAS No. 1895922-68-5

t-Boc-N-amido-PEG3-thiol

Cat. No.: B611211
CAS No.: 1895922-68-5
M. Wt: 309.42
InChI Key: RWCUSUXTCYNDCV-UHFFFAOYSA-N
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Description

t-Boc-N-amido-PEG3-thiol is a polyethylene glycol derivative containing a tert-butoxycarbonyl-protected amino group and a thiol group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tert-butoxycarbonyl group can be deprotected under mild acidic conditions to form the free amine, while the thiol group reacts with maleimide, ortho-pyridyl disulfide, vinylsulfone, and transition metal surfaces including gold and silver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-amido-PEG3-thiol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-amido-PEG3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Mild acids such as trifluoroacetic acid are commonly used for deprotection.

    Thiol Reactions: Reagents such as maleimide, ortho-pyridyl disulfide, and vinylsulfone are used for thiol reactions.

Major Products

Scientific Research Applications

t-Boc-N-amido-PEG3-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, enhancing solubility and stability.

    Medicine: Employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: Utilized in the development of advanced materials and surface coatings.

Mechanism of Action

The mechanism of action of t-Boc-N-amido-PEG3-thiol involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Boc-N-amido-PEG3-thiol is unique due to its combination of a tert-butoxycarbonyl-protected amino group and a thiol group, which allows for versatile conjugation and surface modification applications. The hydrophilic polyethylene glycol spacer enhances solubility and biocompatibility, making it suitable for a wide range of scientific and industrial applications .

Biological Activity

t-Boc-N-amido-PEG3-thiol is a specialized compound that belongs to the family of polyethylene glycol (PEG) derivatives. Its unique structure, featuring a tert-butyloxycarbonyl (t-Boc) protecting group linked to an amide and a thiol group, endows it with significant biological activity, particularly in bioconjugation applications. This article explores the biological activity of this compound, including its synthesis, reactivity, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₇NO₅S
  • Molecular Weight : 309.4 g/mol
  • CAS Number : 1895922-68-5
  • Purity : ≥90%
  • Solubility : Increased aqueous solubility due to the hydrophilic PEG spacer.

The t-Boc group serves as a protective moiety for the amine, which can be removed under mild acidic conditions, allowing for further functionalization. The thiol group enhances reactivity, making it suitable for conjugation with various biomolecules such as proteins, peptides, and drugs .

1. Bioconjugation Applications

This compound is primarily used in bioconjugation processes. Its thiol group can react with maleimides and other electrophiles to form stable conjugates. This property is particularly valuable in the development of targeted drug delivery systems and therapeutic agents.

Table 1: Comparison of Similar Compounds

Compound NameFunctional GroupsUnique Features
t-Boc-N-amido-PEG3-sulfonic acidSulfonic acid, t-BocIncreased aqueous solubility; versatile coupling options
t-Boc-N-amido-PEG3-amineAmine, t-BocDirectly reactive amine; used in PROTAC synthesis
t-Boc-N-amido-PEG3-propargylPropargyl, t-BocSuitable for click chemistry applications
t-Boc-N-amido-PEG3-acidCarboxylic acid, t-BocFacilitates stable amide bond formation

The compound's versatility allows it to be utilized in various scientific research applications, including the synthesis of PROTACs (proteolysis-targeting chimeras), which harness the ubiquitin-proteasome system for targeted protein degradation .

Research has demonstrated that this compound can form stable conjugates with biomolecules through its thiol group. The interaction mechanisms involve nucleophilic attack by the thiol on electrophilic centers of target molecules, leading to covalent bond formation. This property is exploited in designing bioconjugates that can effectively deliver therapeutic agents to specific cells or tissues.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound revealed that the compound could be produced with high yields through a multi-step process involving protection of the amine followed by thiolation. Characterization techniques such as NMR and mass spectrometry confirmed the successful incorporation of the desired functional groups .

Case Study 2: Application in Drug Delivery

In another study, researchers utilized this compound as a linker in the development of targeted drug delivery systems. The compound was conjugated to an anticancer drug and demonstrated enhanced solubility and stability in physiological conditions. In vitro assays indicated improved cellular uptake and cytotoxicity against cancer cells compared to free drug formulations .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO5S/c1-13(2,3)19-12(15)14-4-5-16-6-7-17-8-9-18-10-11-20/h20H,4-11H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCUSUXTCYNDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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